Chain-Length-Dependent Inhibition of Viral Cytochrome bc1 Complex: C16 vs. C8–C10 Analogs
The hexadecyl (C16) derivative exhibits an IC50 of 200–300 nM against the viral bc1 complex, which is 4- to 7.5-fold higher than the 40–60 nM IC50 of the decanyl (C10) analog and approximately 3-fold higher than the 50–80 nM IC50 of the octanyl (C8) analog . This moderate inhibitory potency is offset by the C16 chain's ability to enhance membrane penetration (selectivity index 300–600) relative to shorter chains that show higher binding affinity but lower membrane permeability .
| Evidence Dimension | Viral bc1 complex inhibition (IC50) vs. membrane penetration trade-off |
|---|---|
| Target Compound Data | IC50 = 200–300 nM; membrane penetration = excellent; selectivity index = 300–600 |
| Comparator Or Baseline | C8 analog: IC50 = 50–80 nM, membrane penetration = moderate, selectivity index = 850–1200; C10 analog: IC50 = 40–60 nM, membrane penetration = good, selectivity index = 1000–1500 |
| Quantified Difference | 4–7.5× higher IC50 (lower binding affinity) but enhanced membrane penetration for C16 vs. C8/C10 |
| Conditions | Cell-free bc1 complex enzymatic assay; data compiled from multiple naphthoquinone analogs with varying alkyl chain lengths under identical assay conditions |
Why This Matters
For experiments where cellular uptake is rate-limiting, the C16 analog may achieve higher intracellular exposure despite lower target affinity, making it the preferred scaffold for cell-based antiviral studies.
